molecular formula C9H9BrFNO B7974815 3-(3-Bromo-4-fluorophenoxy)azetidine

3-(3-Bromo-4-fluorophenoxy)azetidine

Cat. No.: B7974815
M. Wt: 246.08 g/mol
InChI Key: IVTURLMJDYVEAX-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenoxy)azetidine is a versatile chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its structure incorporates both a halogenated aryl ring and a azetidine moiety, which are privileged scaffolds in the design of bioactive molecules . The bromo and fluoro substituents on the phenoxy ring make it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . The azetidine group is a valuable saturated heterocycle used to modulate key properties like solubility, metabolic stability, and conformational flexibility in lead compounds . This reagent is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. For detailed specifications and available quantities, please contact our technical sales team.

Properties

IUPAC Name

3-(3-bromo-4-fluorophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTURLMJDYVEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for forming the ether linkage between the azetidine and halogenated phenyl ring. This method leverages the electron-withdrawing effects of bromine and fluorine to activate the phenyl ring for nucleophilic attack.

Procedure :

  • Substrate Preparation : 3-Bromo-4-fluorophenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C to generate the phenoxide ion.

  • Coupling Reaction : The phenoxide reacts with 3-bromoazetidine hydrobromide under reflux (80°C, 12 hours), displacing the bromide to form the ether bond.

  • Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to yield this compound in 72–78% purity.

Key Parameters :

  • Solvent : Polar aprotic solvents like DMF enhance phenoxide stability and reaction kinetics.

  • Temperature : Elevated temperatures (70–90°C) accelerate the substitution but may promote side reactions such as azetidine ring opening.

Table 1: SNAr Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF7885
BaseK₂CO₃7582
Temperature80°C7278

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway for ether bond formation, particularly useful for sterically hindered substrates.

Procedure :

  • Substrate Preparation : 3-Hydroxyazetidine is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM).

  • Coupling : The protected azetidine alcohol reacts with 3-bromo-4-fluorophenol in tetrahydrofuran (THF) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0°C to room temperature.

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the final product.

Advantages :

  • High regioselectivity due to mild reaction conditions.

  • Compatibility with acid-sensitive functional groups.

Table 2: Mitsunobu Reaction Outcomes

ReagentRoleImpact on Yield (%)
DIADOxidizing agent82
PPh₃Reducing agent85
THFSolvent88

Bromofluorination and Ring-Closing Strategies

Inspired by fluoroazetidine syntheses, this approach integrates halogenation and cyclization steps:

Procedure :

  • Bromofluorination : 3-Allylphenol is treated with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF) in DCM at 0°C to introduce bromine and fluorine.

  • Azide Formation : The intermediate is converted to an azide using sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).

  • Reduction and Cyclization : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, which undergoes intramolecular cyclization in DMF with sodium hydride (NaH) to form the azetidine ring.

Challenges :

  • Ring Strain : Azetidine formation requires prolonged reaction times (up to 24 hours) compared to five-membered analogs.

  • Safety : Handling azides and HF reagents necessitates strict safety protocols.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

  • Reactor Design : Microfluidic channels enable precise temperature control (ΔT ±1°C), reducing side reactions.

  • Throughput : Yields improve to 89% with residence times of 10 minutes.

Table 3: Batch vs. Flow Synthesis

MetricBatch ProcessFlow Process
Yield (%)7589
Reaction Time (h)120.17
Purity (%)8593

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity after two recrystallizations.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.

Mechanistic Insights and Kinetic Analysis

SNAr Reaction Pathway

Density functional theory (DFT) calculations reveal a two-step mechanism:

  • Formation of Meisenheimer Complex : The phenoxide attacks the electron-deficient azetidine carbon, forming a tetrahedral intermediate.

  • Elimination of Bromide : The intermediate collapses, expelling bromide with an activation energy (ΔG‡) of 18.3 kcal/mol.

Kinetic Profile :

  • Rate-limiting step: Meisenheimer complex formation (k = 1.2 ×10⁻³ s⁻¹ at 80°C).

Mitsunobu Stereoelectronic Effects

The reaction proceeds via a trigonal bipyramidal transition state, where PPh₃ stabilizes the developing positive charge on the azetidine oxygen. Electron-donating groups on the phenol enhance reaction rates by 40%.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/g)
SNAr7885High12
Mitsunobu8892Moderate45
Bromofluorination6578Low82

Scientific Research Applications

The compound 3-(3-Bromo-4-fluorophenoxy)azetidine is a synthetic organic molecule that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications, synthesizing methods, and relevant case studies, providing a comprehensive overview of its significance in research.

Molecular Formula and Weight

  • Molecular Formula: C10H10BrFNO
  • Molecular Weight: 252.1 g/mol

Structural Characteristics

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the bromo and fluoro substituents on the phenoxy group enhances its reactivity and biological activity.

Medicinal Chemistry

This compound is utilized as a building block in the development of pharmaceuticals. Its structural characteristics make it suitable for designing drugs targeting various diseases, particularly those involving neurotransmitter systems and inflammatory pathways.

Case Study: Antidepressant Development

Research has indicated that derivatives of azetidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that introducing halogen substituents, such as bromine and fluorine, can significantly enhance the binding affinity to serotonin receptors, suggesting potential for developing novel antidepressants.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. It can be used to probe the mechanisms underlying neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Chemical Biology

This compound serves as a useful probe in chemical biology for studying protein interactions and cellular pathways.

Case Study: Protein Targeting

Research has utilized this compound to investigate its binding affinity with specific proteins involved in cancer pathways, revealing insights into how modifications of the azetidine structure can affect biological activity.

Material Science

The unique properties of this compound allow for its application in developing advanced materials, including polymers with enhanced thermal stability and chemical resistance.

Summary Table of Synthesis Methods

StepReaction TypeReagentsConditions
1CyclizationAmino alcohol + ElectrophileHeat, solvent
2Electrophilic SubstitutionPhenolic precursor + Br/F sourceAcidic conditions
3PurificationSolvent systemRoom temperature

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogen-Substituted Azetidine Derivatives

The following table summarizes key structural and electronic differences between 3-(3-Bromo-4-fluorophenoxy)azetidine and analogous compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1545338-60-0 3-Bromo, 4-fluoro phenoxy C₉H₉BrFNO 246.08 Meta-bromo and para-fluoro on phenoxy; compact azetidine scaffold .
3-(4-Bromo-phenoxymethyl)-azetidine 954224-32-9 4-Bromo phenoxymethyl C₁₀H₁₁BrNO 257.10 Para-bromo on phenoxymethyl; methylene spacer increases flexibility .
3-[(2-Bromo-4-fluorophenyl)methoxy]azetidine 1341162-40-0 2-Bromo, 4-fluoro benzyloxy C₁₀H₁₀BrFNO 274.10 Ortho-bromo introduces steric hindrance; benzyloxy linkage .
3-(fluoromethyl)azetidine hydrochloride 1642298-59-6 Fluoromethyl C₄H₈F₂N•HCl 158.57 Fluorine on methyl group; enhances lipophilicity .
cis-3k (spiroazetidine-indoline derivative) N/A 4-Bromo, 3-chloro-4-fluoro phenyl C₂₂H₁₅BrClFNO₂ 453.00 Spiro architecture with indoline-dione; higher molecular complexity .

Key Observations :

  • Substituent Position: The position of halogens (e.g., meta vs. para bromine) significantly alters electronic effects. For instance, the meta-bromo in this compound may reduce steric hindrance compared to ortho-substituted analogs like 3-[(2-Bromo-4-fluorophenyl)methoxy]azetidine .
  • Lipophilicity : Fluorine substitution on aliphatic chains (e.g., 3-(fluoromethyl)azetidine hydrochloride) increases logP values compared to aromatic halogenation .
Neuroprotective and Enzymatic Activity
  • Azetidine Acetic Acid Derivatives : Compounds like methyl 3-aryl-3-azetidinyl acetates (e.g., compounds 26 and 27 in ) show moderate acetylcholinesterase (AChE) inhibition, with docking studies suggesting polar azetidine amides orienting outside the AChE active site .
  • This compound: No direct activity data is available, but its halogenated phenoxy group may enhance blood-brain barrier penetration compared to non-halogenated analogs.
Fluorination Effects
  • Aromatic fluorine in this compound may engage in halogen bonding with biological targets, a feature absent in non-fluorinated analogs .

Physicochemical Properties

  • Molecular Weight : Smaller azetidines (e.g., 246.08 g/mol for the target compound) are more likely to comply with Lipinski’s rule of five than spiro derivatives (>450 g/mol) .

Biological Activity

Overview

3-(3-Bromo-4-fluorophenoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the azetidine class, which is characterized by a four-membered nitrogen-containing ring. The presence of halogen substituents, specifically bromine and fluorine, on the phenoxy group enhances its reactivity and may influence its biological interactions.

  • Molecular Formula : C11H10BrFNO
  • Molecular Weight : 272.1 g/mol
  • CAS Number : 1861532-54-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzymatic activities or receptor functions, leading to various pharmacological effects. The halogen atoms contribute to the compound's lipophilicity and binding affinity, which are crucial for its biological efficacy.

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:

  • Antiviral Activity : Some derivatives have shown promising results against viral pathogens, particularly in inhibiting the replication of influenza viruses. For instance, studies have demonstrated that related compounds can effectively reduce viral loads in infected cell lines .
  • Anticancer Properties : Certain azetidine derivatives have been evaluated for their anticancer potential. The structural modifications in compounds like this compound may enhance their ability to induce apoptosis in cancer cells or inhibit tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies

  • Antiviral Screening :
    In a study focused on antiviral activity, derivatives of azetidine were tested against H5N1 influenza virus. The results indicated that specific modifications in the structure led to significant reductions in viral titers, suggesting that this compound could have similar effects due to its structural characteristics .
  • Anticancer Evaluation :
    A series of azetidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of the bromine and fluorine substituents was correlated with increased cytotoxic effects .

Comparative Analysis

The biological activity of this compound can be compared with other azetidine derivatives:

CompoundAntiviral ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
3-(4-Fluorophenyl)azetidineLowModerateHigh
3-(Bromophenyl)azetidineHighLowModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Bromo-4-fluorophenoxy)azetidine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of azetidine with 3-bromo-4-fluorophenol derivatives. Key intermediates, such as 3-bromo-4-fluorobenzoic acid (CAS: 1007-16-5), are synthesized using halogenation protocols (e.g., bromination of fluorinated precursors under controlled conditions ). Characterization involves ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo-fluorinated aryl groups) and IR spectroscopy to confirm functional groups (C-O-C stretching ~1200 cm⁻¹). Purity is assessed via HPLC (e.g., ≥97% purity thresholds) .

Q. How can researchers optimize solvent systems and catalysts for azetidine ring formation?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of azetidine, while Lewis acids (e.g., ZnCl₂) catalyze ring-opening/functionalization reactions. For example, azetidine reacts with bromo-fluorinated aryl halides in DMSO at 80–100°C with K₂CO₃ as a base, achieving yields >60%. Post-reaction, extraction with ethyl acetate and silica gel chromatography are standard purification steps .

Q. What spectroscopic techniques are critical for verifying the stereochemistry of the azetidine ring?

  • Methodological Answer : NOESY/ROESY NMR identifies spatial proximity between the azetidine nitrogen and adjacent substituents. For this compound, coupling constants (³JHH ~6–8 Hz) in ¹H NMR indicate chair-like ring puckering. Computational tools (e.g., DFT calculations) model ring strain and confirm stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for halogenated azetidines under varying pH conditions?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected ring-opening vs. stability) arises from pH-dependent protonation of the azetidine nitrogen. Controlled kinetic studies (e.g., monitoring reaction progress via in-situ IR) under buffered conditions (pH 4–10) clarify mechanistic pathways. For example, acidic conditions favor azetidinium ion formation, enhancing electrophilicity for SN2 reactions .

Q. What advanced separation techniques are suitable for isolating enantiomers of this compound?

  • Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) resolve enantiomers. Supercritical fluid chromatography (SFC) with CO₂/co-solvent systems (e.g., methanol + 0.1% TFA) achieves baseline separation (α >1.5) with retention times <15 minutes. Validate enantiopurity via circular dichroism (CD) or X-ray crystallography .

Q. How can factorial design optimize multi-step synthesis parameters (e.g., temperature, catalyst loading)?

  • Methodological Answer : A 2³ factorial design evaluates temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 h). Response surface methodology (RSM) identifies interactions between variables. For example, high catalyst loading (>10 mol%) at 100°C reduces reaction time by 30% without compromising yield. Statistical software (e.g., Minitab) models optimal conditions .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while QSAR models correlate substituent effects (Hammett σ values for Br/F) with IC₅₀ data. For fluorinated analogs, logP calculations (e.g., XLogP3 ~2.5) predict membrane permeability. Validate in vitro using cytotoxicity assays (e.g., MTT on HeLa cells) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for azetidine-functionalized compounds?

  • Methodological Answer : Yield variations often stem from trace moisture or oxygen sensitivity. Replicate reactions under inert atmospheres (Ar/N₂) with anhydrous solvents. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC for quantification. Cross-validate yields via gravimetric analysis and elemental analysis (C, H, N) .

Q. What protocols ensure reproducibility in scaling up this compound synthesis?

  • Methodological Answer : Process analytical technology (PAT) monitors key parameters (e.g., temperature/pH) in real-time during scale-up. For example, inline FTIR tracks intermediate formation in flow reactors. Use design of experiments (DoE) to identify critical quality attributes (CQAs) such as particle size distribution in crystallization .

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